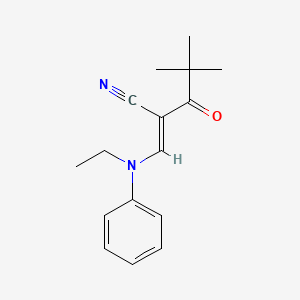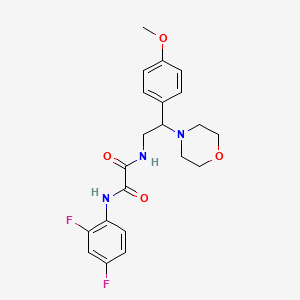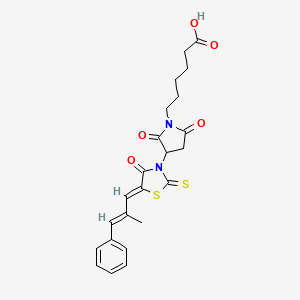
2-(2,2-Dimethylpropanoyl)-3-(ethylphenylamino)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,2-Dimethylpropanoyl)-3-(ethylphenylamino)prop-2-enenitrile, also known as 2-MEPE, is an organic compound composed of two nitrogen atoms, two methylene groups, and an amide group. It is a colorless solid with a melting point of 115-117°C and a boiling point of 202-203°C. 2-MEPE has been found to be a useful synthetic intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Cyclocondensation Reactions
Research by Singh, Ila, and Junjappa (1988) demonstrated that 2-aroyl-3-cyano-1,1-bis(methylthio)propenide anions, chemically related to 2-(2,2-dimethylpropanoyl)-3-(ethylphenylamino)prop-2-enenitrile, undergo cyclocondensation with aryl isothiocyanates. This results in the formation of thiophene derivatives, a critical step in the synthesis of various heterocyclic compounds (Singh, Ila, & Junjappa, 1988).
Synthesis of Indoles and Furan Derivatives
Yun and Kim (2002) explored the reactions of similar compounds with copper(II) acetate, leading to the synthesis of indole and furan derivatives. These findings are significant in medicinal chemistry and organic synthesis (Yun & Kim, 2002).
Crystal Packing and Noncovalent Interactions
Zhang, Wu, and Zhang (2011) investigated the crystal packing of ethyl cyanoamino propenoates. They identified unusual noncovalent interactions such as N⋯π and O⋯π, which are important in understanding the molecular packing and properties of related compounds (Zhang, Wu, & Zhang, 2011).
Role in Tryptophan Synthesis
Tanaka, Yasuo, and Torii (1989) showed that certain nitrophenyl derivatives, structurally similar to the query compound, can be used in the synthesis of tryptophan precursors. This highlights the compound's potential role in synthesizing essential amino acids (Tanaka, Yasuo, & Torii, 1989).
Synthesis of Pyrimidine Derivatives
Abdallah (2007) conducted studies on enaminonitriles, closely related to the query compound, demonstrating their reactivity towards the formation of various pyrimidine derivatives. These compounds have wide applications in pharmaceuticals and agrochemicals (Abdallah, 2007).
Synthesis of Pentanenitriles
Harutyunyan et al. (2017) researched the synthesis of compounds related to 2-(2,2-dimethylpropanoyl)-3-(ethylphenylamino)prop-2-enenitrile, showing their utility in creating pentanenitriles. This expands the utility of these compounds in organic synthesis (Harutyunyan et al., 2017).
Catalytic Reduction in Organic Synthesis
Esteves et al. (2005) explored the catalytic reduction of related compounds, which is fundamental in organic synthesis, especially in creating cyclic compounds (Esteves et al., 2005).
Synthesis of Pyrrole Derivatives
Yavari, Aghazadeh, and Tafazzoli (2002) conducted a study on the synthesis of pyrrole derivatives using compounds structurally related to the query compound. Pyrroles are important in pharmaceuticals and dyes (Yavari, Aghazadeh, & Tafazzoli, 2002).
Heterocyclic Synthesis
Youssef et al. (2004) demonstrated the use of aroylprop-2-enoic acid derivatives in synthesizing various heterocyclic compounds. This underscores the versatility of compounds like 2-(2,2-dimethylpropanoyl)-3-(ethylphenylamino)prop-2-enenitrile in creating diverse molecular structures (Youssef et al., 2004).
properties
IUPAC Name |
(2E)-2-[(N-ethylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-5-18(14-9-7-6-8-10-14)12-13(11-17)15(19)16(2,3)4/h6-10,12H,5H2,1-4H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQITRYTLRXCDT-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C=C(C#N)C(=O)C(C)(C)C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(/C=C(\C#N)/C(=O)C(C)(C)C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethylpropanoyl)-3-(ethylphenylamino)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-1,3-thiazole-5-carboxylate](/img/structure/B2840084.png)
![3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B2840086.png)

![4,9-Dihydropyrano[3,4-b]indole-1,3-dione](/img/structure/B2840090.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2840093.png)
![N-[3-[1-[2-Chloropropanoyl(methyl)amino]ethyl]phenyl]benzamide](/img/structure/B2840094.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2840095.png)

![2-((4-bromobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2840097.png)

![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2840099.png)

![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2840103.png)